4-Acetamido-3-nitrobenzene-1-sulfonyl chloride
Overview
Description
4-Acetamido-3-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H7ClN2O5S It is a derivative of benzene, featuring an acetamido group, a nitro group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration of acetanilide followed by sulfonylation. The process begins with the nitration of acetanilide to form 4-acetamido-3-nitrobenzene. This intermediate is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as ammonia or primary amines are used under mild conditions to replace the sulfonyl chloride group.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Hydrolysis: Aqueous conditions with a base or acid catalyst.
Major Products Formed
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of 4-acetamido-3-aminobenzene-1-sulfonyl chloride.
Hydrolysis: Formation of 4-acetamido-3-nitrobenzenesulfonic acid.
Scientific Research Applications
4-Acetamido-3-nitrobenzene-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfa drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-acetamido-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamidobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 4-Aminobenzenesulfonyl chloride
Uniqueness
4-Acetamido-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both an acetamido and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-acetamido-3-nitrobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O5S/c1-5(12)10-7-3-2-6(17(9,15)16)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPGXCIXSNEQRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514097 | |
Record name | 4-Acetamido-3-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16761-19-6 | |
Record name | 4-(Acetylamino)-3-nitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16761-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetamido-3-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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